molecular formula C20H18N2O3 B11071782 methyl 4-{[4-(1H-pyrrol-1-yl)benzyl]carbamoyl}benzoate

methyl 4-{[4-(1H-pyrrol-1-yl)benzyl]carbamoyl}benzoate

Cat. No.: B11071782
M. Wt: 334.4 g/mol
InChI Key: SERZPSCPBKWRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-({[4-(1H-PYRROL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyrrole ring, benzyl group, and benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[4-(1H-PYRROL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(1H-pyrrol-1-yl)benzylamine with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[4-(1H-PYRROL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

METHYL 4-({[4-(1H-PYRROL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-({[4-(1H-PYRROL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-({[4-(1H-IMIDAZOL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE
  • METHYL 4-({[4-(1H-THIAZOL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE
  • METHYL 4-({[4-(1H-TRIAZOL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE

Uniqueness

METHYL 4-({[4-(1H-PYRROL-1-YL)BENZYL]AMINO}CARBONYL)BENZOATE is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-[(4-pyrrol-1-ylphenyl)methylcarbamoyl]benzoate

InChI

InChI=1S/C20H18N2O3/c1-25-20(24)17-8-6-16(7-9-17)19(23)21-14-15-4-10-18(11-5-15)22-12-2-3-13-22/h2-13H,14H2,1H3,(H,21,23)

InChI Key

SERZPSCPBKWRNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.